Quark - 83508-17-2; 87333-19-5

Quark

Catalog Number: EVT-2566382
CAS Number: 83508-17-2; 87333-19-5
Molecular Formula: C23H32N2O5
Molecular Weight: 416.518
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A long-acting angiotensin-converting enzyme inhibitor. It is a prodrug that is transformed in the liver to its active metabolite ramiprilat.
Overview

Quark is a term that can refer to two distinct concepts: one in the realm of particle physics and another in the context of a dairy product. In this article, we will focus on the chemical compound known as quark, which is a type of fresh cheese popular in various European cuisines.

Source

Quark is derived from milk, typically produced through the fermentation of cow's milk, although it can also be made from goat or sheep milk. The process involves adding specific bacterial cultures to milk, which ferments the lactose and thickens the milk into a creamy consistency. After fermentation, the curds are separated from the whey, resulting in a soft cheese with a mild flavor.

Classification

Quark is classified as a fresh cheese due to its minimal aging process. Unlike aged cheeses that develop complex flavors over time, quark is consumed shortly after production. It falls under the category of soft cheeses and is often compared to yogurt due to its creamy texture and tangy taste.

Synthesis Analysis

Methods

The synthesis of quark involves several key steps:

  1. Milk Preparation: Fresh milk is collected and pasteurized to eliminate harmful bacteria.
  2. Fermentation: Specific strains of lactic acid bacteria are added to the pasteurized milk. Common cultures include Lactococcus lactis and Leuconostoc mesenteroides.
  3. Curd Formation: The bacteria ferment lactose into lactic acid, which causes the milk proteins (casein) to coagulate and form curds.
  4. Separation: The curds are separated from the whey through gentle heating and stirring.
  5. Draining: The whey is drained away, leaving behind the thickened curds.
  6. Packaging: The quark is then packaged for sale or further processed for various culinary uses.

Technical Details

The fermentation process typically takes several hours to overnight, depending on the desired consistency and flavor profile. Temperature control during fermentation is crucial; optimal temperatures range from 20°C to 30°C.

Molecular Structure Analysis

Structure

Quark consists primarily of water (approximately 80%), proteins (mainly casein), fats, and lactose. The molecular structure of quark includes:

  • Proteins: Casein micelles form the backbone of quark's structure, providing its creamy texture.
  • Fats: Depending on the milk source, fat content can vary significantly, influencing flavor and texture.
  • Lactose: Although partially fermented, some lactose remains in quark, contributing to its sweetness.

Data

The nutritional composition of quark varies by type but generally includes:

  • Protein: Approximately 10-12 grams per 100 grams
  • Fat: Ranges from 0.1% (fat-free) to 40% (full-fat varieties)
  • Carbohydrates: About 4 grams per 100 grams
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in quark production include:

  1. Lactose Fermentation: Lactic acid bacteria convert lactose into lactic acid through anaerobic fermentation.
    C12H22O11+H2O4C3H6O3\text{C}_{12}\text{H}_{22}\text{O}_{11}+\text{H}_2\text{O}\rightarrow 4\text{C}_3\text{H}_6\text{O}_3
    This reaction lowers pH and promotes curd formation.
  2. Coagulation: The increase in lactic acid causes casein proteins to denature and aggregate into curds.

Technical Details

The pH during fermentation typically drops to around 4.6, which is crucial for achieving the desired texture and flavor profile.

Mechanism of Action

Process

The mechanism behind quark's formation involves several biochemical processes:

  1. Bacterial Metabolism: Lactic acid bacteria metabolize lactose, producing lactic acid as a byproduct.
  2. Protein Denaturation: The accumulation of lactic acid leads to protein denaturation in casein micelles.
  3. Curd Formation: Denatured proteins aggregate, forming a gel-like structure that traps water and fat molecules.

Data

This process results in a product that retains moisture while being rich in protein and low in fat (in low-fat varieties).

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Quark is typically white or pale yellow with a smooth texture.
  • Taste: Mildly tangy with a creamy mouthfeel.
  • Consistency: Ranges from thick and spreadable to more liquid forms depending on processing methods.

Chemical Properties

  • pH Level: Generally around 4.6 due to lactic acid production.
  • Nutritional Content: High in protein with low levels of carbohydrates and fats (varies by type).
Applications

Scientific Uses

Quark has several applications beyond culinary uses:

  1. Nutritional Studies: Due to its high protein content and low fat levels, quark is often studied for its health benefits related to muscle recovery and weight management.
  2. Food Technology: Quark serves as an ingredient in various recipes including desserts, spreads, and dressings due to its versatility.
  3. Probiotic Research: As a fermented dairy product, quark may contribute beneficial probiotics that support gut health.

Properties

CAS Number

83508-17-2; 87333-19-5

Product Name

Quark

IUPAC Name

1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid

Molecular Formula

C23H32N2O5

Molecular Weight

416.518

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)

InChI Key

HDACQVRGBOVJII-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.